

# 1,2-O-Cyclohexylidene-myo-inositol CAS number lookup

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An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol

This technical guide provides a comprehensive overview of **1,2-O-Cyclohexylidene-myo-inositol**, a key intermediate in the synthesis of biologically significant inositol derivatives. This document details its chemical properties, CAS number, and presents relevant information for researchers, scientists, and drug development professionals. Due to the greater prevalence in literature, this guide also includes detailed experimental protocols and signaling pathway information for the closely related and often subsequently synthesized compound, **1,2:5,6-Di-o-cyclohexylidene-myo-inositol**, which serves as a versatile building block for complex, biologically active molecules.

#### Core Data for 1,2-O-Cyclohexylidene-myo-inositol

CAS Number: 6763-47-9[1][2][3][4]

**1,2-O-Cyclohexylidene-myo-inositol** is a protected form of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells.[5] The cyclohexylidene group protects the hydroxyl groups at positions 1 and 2, leaving the other hydroxyl groups available for further chemical modification. This selective protection is a crucial step in the synthesis of specific inositol phosphates and phosphatidylinositols.

### **Physicochemical Properties**



Property	Value	Reference
CAS Number	6763-47-9	[1][2][3]
Molecular Formula	C12H20O6	[1][2][3]
Molecular Weight	260.28 g/mol	[1][3]
Synonyms	1,2-O-Cyclohexylidenemyo- Inositol	[1]
Storage Temperature	4°C or -15°C to <-20°C for long term	[2][3]

## The Versatile Intermediate: 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

While information on the mono-protected inositol is specific, the di-protected form, 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, is more extensively characterized and utilized in synthetic chemistry. Its utility lies in the selective functionalization of the remaining free hydroxyl groups at the C-3 and C-4 positions, which enables the stereocontrolled synthesis of various inositol derivatives for studies in signal transduction and for the development of novel therapeutics.[5]

## Physicochemical Properties of the Di-protected Intermediate



Property	Value	Reference
CAS Number	34711-26-7	[6][7]
Molecular Formula	C18H28O6	[6][7]
Molecular Weight	340.41 g/mol	[6][7]
Melting Point	154-156 °C	[6]
Appearance	White to off-white crystalline powder	[6]
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water.	[6]

### **Experimental Protocols**

The synthesis of myo-inositol derivatives often begins with the creation of a protected form, such as the di-cyclohexylidene derivative.

## Synthesis of racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

This protocol involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent.[5][6]

- Materials:
  - myo-Inositol
  - 1-Ethoxycyclohexene (or cyclohexanone)
  - p-Toluenesulfonic acid (p-TSA)
  - Dimethylformamide (DMF)



- Ethanol
- Sodium bicarbonate
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

#### Procedure:

- To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[5][6]
- Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[6]
- Monitor the reaction progress by thin-layer chromatography (TLC).[6]
- Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the product with dichloromethane.[6]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.[6]
- Recrystallize the crude product from hot ethanol to yield the final product as a white crystalline solid.[6]

## Enzymatic Resolution of (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Optically pure enantiomers are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.[5]

Materials:

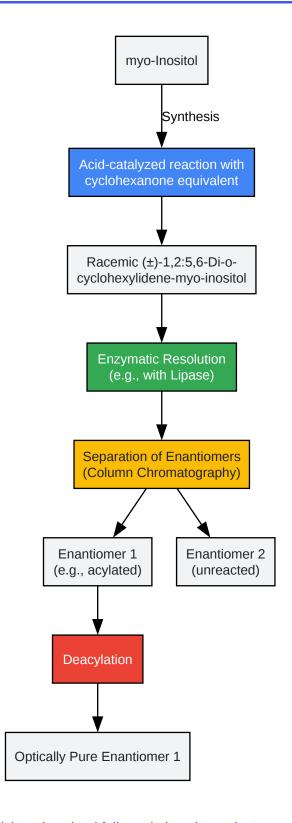


- (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol
- Lipase (e.g., from Pseudomonas cepacia)
- Vinyl acetate
- Organic solvent (e.g., toluene)
- Procedure:
  - Dissolve the racemic mixture in an appropriate organic solvent.[5]
  - Add vinyl acetate as the acyl donor.[5]
  - Add the lipase to the solution.[5]
  - Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[5]
  - Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.[5]
  - Stop the reaction at approximately 50% conversion by filtering off the enzyme.
  - The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.[5]
  - The acylated enantiomer can be deacylated to yield the optically pure alcohol.[5]

## Visualizations Synthetic Workflow

The general workflow for the synthesis and resolution of the di-protected inositol derivative is a critical process for obtaining enantiomerically pure starting materials.





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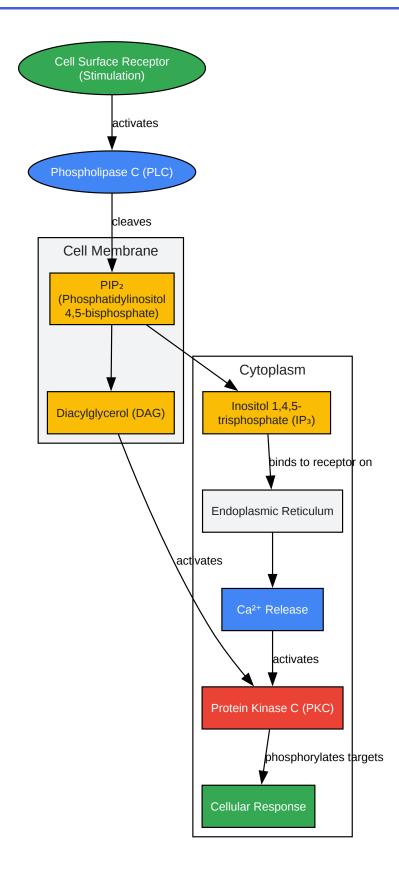
Caption: Workflow for the Synthesis and Resolution of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.



### **Role in Cellular Signaling**

Derivatives of myo-inositol are central to the phosphoinositide signaling pathway. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a key starting material for the synthesis of phosphoinositides that participate in this cascade.[6]





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Caption: The Phosphoinositide Signaling Pathway.



### **Applications in Research and Drug Development**

Myo-inositol and its derivatives are involved in a multitude of cellular processes, acting as second messengers in signal transduction pathways.[8] The ability to synthesize specific stereoisomers and derivatives from protected inositols is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development.[5] These synthetic derivatives can act as inhibitors or probes for enzymes involved in the phosphoinositide signaling pathway, which is implicated in diseases such as cancer and metabolic disorders.[5]

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#### References

- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. 1,2-O-Cyclohexylidene-myo-inositol | 6763-47-9 | MC07252 [biosynth.com]
- 4. 1,2-O-Cyclohexylidene-myo-inositol | 6763-47-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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